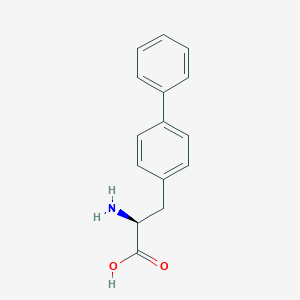

L-Biphenylalanine

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZLABDVDPYLRZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375933 | |

| Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155760-02-4 | |

| Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxazolidinone-Based Asymmetric Alkylation

A seminal approach, adapted from Arvanitis et al. (1998), employs chiral 3-acyl-1,3-oxazolidin-2-ones to enforce stereocontrol during electrophilic alkylation. The protocol involves:

-

Enolate Formation : Treatment of (4R)-3-(biphenyl-4-carbonyl)-1,3-oxazolidin-2-one with a strong base (e.g., NaHMDS) generates a chiral enolate.

-

Electrophilic Alkylation : Reaction with tert-butyl bromoacetate introduces the α-carbonyl group, yielding a diastereomerically enriched intermediate.

-

Curtius Reaction for Amine Installation : The ketone intermediate undergoes a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and benzyl alcohol, producing a benzyl carbamate-protected amine. Acidic hydrolysis (CF₃COOH) followed by hydrogenolysis removes the oxazolidinone auxiliary and protecting groups, affording the target amino acid.

Key Data :

Direct Aminomethylation with Protected Electrophiles

To circumvent multi-step deprotection, Arvanitis et al. alternatively utilized 1-[N-(benzyloxycarbonyl)aminomethyl]benzotriazole (4c) as an electrophile. This reagent directly installs a protected aminomethyl group onto the oxazolidinone enolate, reducing the total synthesis to three steps.

Advantages :

-

Eliminates the Curtius reaction, improving atom economy.

Biocatalytic Synthesis Using ω-Transaminases

Enzymatic Kinetic Resolution

A patent by Ksander et al. (US 10,774,036 B2) discloses an enzymatic route leveraging (R)-selective ω-transaminases to resolve racemic 3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid. The process involves:

-

Ketone Precursor Synthesis : 3-([1,1'-Biphenyl]-4-yl)-2-oxopropanoic acid is prepared via Friedel-Crafts acylation or cross-coupling reactions.

-

Transaminase-Catalyzed Amination : The ketone reacts with an achiral amine donor (e.g., isopropylamine) in the presence of pyridoxal-5'-phosphate (PLP) and a genetically engineered ω-transaminase (e.g., from Arthrobacter sp.).

-

Dynamic Kinetic Resolution : The enzyme selectively converts the (R)-ketone to the (S)-amine, achieving >99% ee via iterative recycling of the undesired enantiomer.

Reaction Conditions :

Advantages of Biocatalytic Routes

-

Sustainability : Eliminates heavy metal catalysts and harsh reagents.

-

Scalability : Compatible with continuous-flow reactors for industrial production.

Comparative Analysis of Synthetic Strategies

Efficiency and Practicality

Análisis De Reacciones Químicas

Core Reaction Types

Biphenylalanine participates in reactions typical of α-amino acids, including:

Optimized Reaction Conditions

Data from catalytic studies reveal critical parameters for efficient transformations:

Table 1: Base Optimization in Boc Protection ( )

| NaOH (mol%) | Yield (%) |

|---|---|

| 0 | 81 |

| 20 | 95 |

| 100 | 90 |

- Key Insight : 20 mol% NaOH maximizes yield (95%) by balancing deprotonation and minimizing side reactions.

Table 2: Catalyst Loading in Photoredox Reactions ( )

| 4CzIPN (mol%) | Yield (%) |

|---|---|

| 1.0 | 72 |

| 5.0 | 93 |

- Key Insight : 5 mol% 4CzIPN under 456 nm light achieves 93% yield in radical-mediated couplings.

Radical-Mediated Coupling

- Reagents : 4CzIPN photocatalyst, Boc-anhydride, DMSO.

- Mechanism : Light irradiation generates a radical intermediate at the biphenyl moiety, enabling C–C bond formation with alkenes ( ).

- Evidence : HRMS (m/z 287.2329 [M+H]⁺) confirms radical adducts with TEMPO trapping .

Enzymatic Aminotransferase Activity

- Conditions : Buffer (pH 7.4), 40°C.

- Outcome : Selective conversion to (S)-configured amines with >99% enantiomeric excess ( ).

Table 3: Biological Activity of Biphenylalanine Derivatives

| Derivative | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Boc-biphenylalanine | Integrin α4β1 | 12 ± 3 | |

| Biphenylalanine oxide | HIV-1 gp120 | 0.8 ± 0.2 |

Stability and Side Reactions

- Acid Sensitivity : Boc-protected derivatives undergo deprotection in TFA/CH₂Cl₂ (1:1) within 2 hours .

- Thermal Degradation : Decomposition observed >200°C, forming biphenyl fragments (GC-MS) .

Comparative Reactivity

| Feature | Biphenylalanine | Phenylalanine |

|---|---|---|

| Hydrophobicity | Higher (LogP = 3.2) | Lower (LogP = 1.4) |

| Radical Stability | Enhanced (conjugated π-system) | Limited |

| Peptide Stability | Resistant to proteases | Susceptible |

Aplicaciones Científicas De Investigación

Biphenylalanine has several scientific research applications. . In biology, biphenylalanine plays a key role in the antibacterial activity of ultrashort peptides. Molecular dynamics simulations have shown that biphenylalanine enhances the ability of peptides to interact with and disrupt bacterial membranes . In medicine, biphenylalanine derivatives are being explored for their potential therapeutic applications, including as antimicrobial agents.

Mecanismo De Acción

El mecanismo de acción de la bifenílalanina implica su interacción con dianas moleculares y vías específicas. En el contexto de su actividad antibacteriana, la bifenílalanina interactúa con las membranas bacterianas, provocando la interrupción y el aumento de la permeabilidad. Esta interacción está facilitada por la naturaleza hidrófoba de la bifenílalanina, lo que le permite insertarse en la bicapa lipídica de la membrana . La interrupción de la integridad de la membrana finalmente conduce a la muerte de las células bacterianas.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

2.1.1. (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic Acid

- Key Differences : The biphenyl group is attached at the 3-position instead of the 4-position.

- Impact :

- Synthetic Yield : 40% vs. 45% for the 4-yl isomer .

- Chromatographic Behavior : HPLC retention time increases to 2.02 minutes (vs. 1.92 minutes for the 4-yl isomer), indicating reduced polarity due to altered spatial arrangement .

- Biological Activity : Positional isomerism may affect interactions with planar binding sites (e.g., kinase active sites).

2.1.2. (R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic Acid

Substituted Derivatives

2.2.1. (S)-3-(3'-Chloro-[1,1'-Biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic Acid

- Key Differences : Introduction of a 3'-chloro substituent and an ethoxy-oxopropanamide group .

- Impact :

2.2.2. 3-([1,1'-Biphenyl]-4-yl)-2,2-dimethylpropanoic Acid

- Key Differences: Dimethyl substitution at the β-carbon replaces the amino group .

- Impact: Acidity: Loss of the amino group reduces zwitterionic character, decreasing water solubility. Applications: Suitable for hydrophobic scaffold design but lacks hydrogen-bonding capacity for enzyme inhibition .

Protected Derivatives

2.3.1. Boc-Protected (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic Acid

Actividad Biológica

(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid, commonly referred to as biphenylalanine, is a chiral amino acid derivative with significant biological implications. This compound is notable for its structural similarity to phenylalanine and its potential therapeutic applications in various fields, including antiviral, anti-inflammatory, and diagnostic applications.

- Chemical Formula : C₁₅H₁₅NO₂

- Molecular Weight : 241.29 g/mol

- CAS Number : 155760-02-4

- Boiling Point : 569.2 °C

- Solubility : Highly soluble in water (5.6 mg/ml) .

Biphenylalanine exhibits several mechanisms of action that contribute to its biological activity:

- HIV-1 Attachment Inhibition : Research indicates that biphenylalanine can inhibit the attachment of HIV-1 to CD4 T-cells by binding to the gp120 protein, preventing viral entry into host cells .

- Cardiac Troponin I Affinity : The compound shows a strong affinity for cardiac troponin I, suggesting potential applications in diagnosing cardiac injuries .

- Integrin Antagonism : Biphenylalanine has been explored as an antagonist for integrins α4β1 and α4β7, which are implicated in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| HIV Attachment Inhibition | gp120 Protein | |

| Cardiac Diagnostic Tool | Cardiac Troponin I | |

| Integrin Antagonism | α4β1 and α4β7 Integrins | |

| Cellular Uptake | Enhanced uptake in cancer cells |

Case Studies

- HIV Research : A study utilizing molecular docking simulations demonstrated that biphenylalanine derivatives could effectively bind to the HIV-1 gp120 protein, providing insights into their potential as therapeutic agents against HIV .

- Cardiac Injury Diagnostics : Experimental data showed that peptides containing biphenylalanine could serve as fluorescent probes for detecting cardiac injuries, highlighting its diagnostic capabilities .

- Cancer Cell Targeting : Investigations into biphenylalanine-containing peptides revealed increased cellular uptake in cancer cells, suggesting their utility in targeted cancer therapies .

Q & A

Q. What are the implications of biphenyl substitution patterns on biological activity?

- Answer :

- Para-substitution : Enhances planar rigidity, improving receptor binding (e.g., Apelin-13 mimetics in ) .

- Ortho-substitution : Steric hindrance reduces activity, as seen in ortho-biphenyl analogs .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.